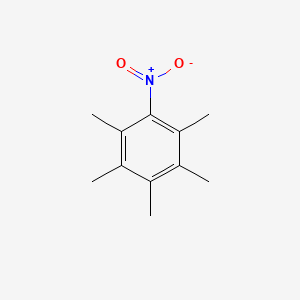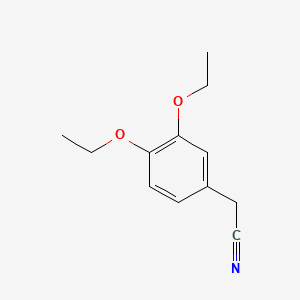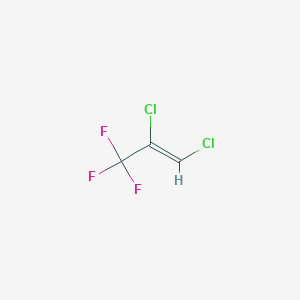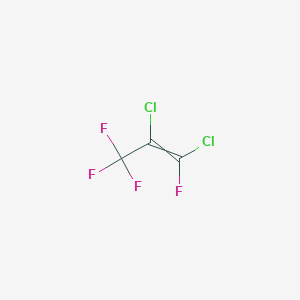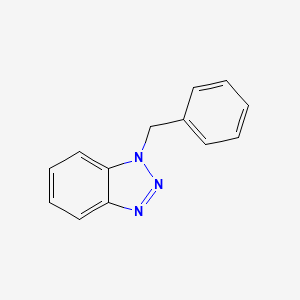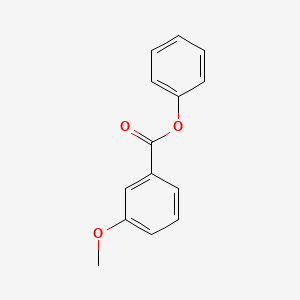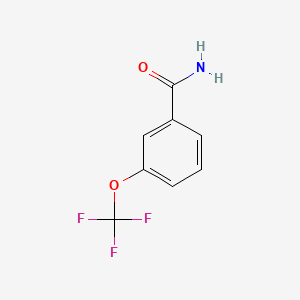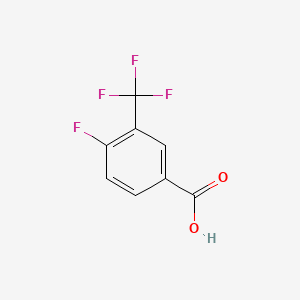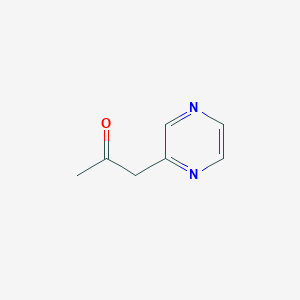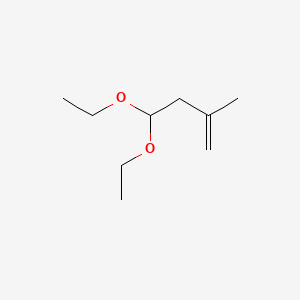
4,4-Diethoxy-2-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxy-2-methylbut-1-ene (DMB) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic hydrocarbon, and is a member of the alkene family. DMB has been studied for its potential use in a variety of applications, such as synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions : 4,4-Diethoxy-2-methylbut-1-ene has been utilized in the synthesis of homoallyl and homocinnamyl skeletons. It reacts like a usual vinyltin and allows for the transfer of functionally substituted butenyl units onto various substrates (Parrain, Duchěne, & Quintard, 1990). Additionally, it's used in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as a scaffold for highly functionalized isoxazoles (Ruano, Fajardo, & Martín, 2005).
Photocatalysis and Photochemistry : This compound is involved in intramolecular photocycloaddition reactions of 4-phenoxybut-1-enes, demonstrating its potential in photochemical processes (Keukeleire, He, Blakemore, & Gilbert, 1994). Furthermore, the photochemical reactions of related compounds like 3-methyl-1-phenoxybut-2-ene have been studied, highlighting the compound's relevance in understanding photochemical mechanisms (Carroll & Hammond, 1972).
Catalysis and Isomerization : Research has also explored its role in alkene isomerization catalyzed by Rhodium complexes. This sheds light on its potential in catalytic processes, particularly in double bond migration mechanisms (Permin & Petrosyan, 1997).
Medicinal Chemistry : While strictly adhering to the requirement of excluding drug use and dosage, it's noteworthy that derivatives of this compound have been isolated from medicinal plants like Dodonaea polyandra, known for their anti-inflammatory properties (Simpson et al., 2011).
Eigenschaften
IUPAC Name |
4,4-diethoxy-2-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h9H,3,5-7H2,1-2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACXWLIFNNZDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337444 |
Source


|
| Record name | 4,4-diethoxy-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxy-2-methylbut-1-ene | |
CAS RN |
54340-95-3 |
Source


|
| Record name | 4,4-diethoxy-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


